5-Allyl-quinolin-6-ol
Description
Significance of the Quinoline (B57606) Core in Contemporary Organic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. evitachem.comacs.org First isolated from coal tar in 1834, its versatile structure allows for extensive functionalization, leading to a vast library of derivatives. mdpi.com This structural adaptability is a key reason for the prevalence of the quinoline core in numerous natural products, particularly alkaloids. mdpi.comwikipedia.org
Quinoline and its derivatives are integral to the pharmaceutical industry, exhibiting a broad spectrum of pharmacological activities. acs.orgorientjchem.org Well-known drugs for various diseases contain the quinoline motif, highlighting its importance in drug discovery and development. acs.orgmdpi.com The applications of quinoline derivatives extend beyond medicine into materials science, where they are used in the manufacturing of dyes and as ligands in organometallic catalysis. wikipedia.orgresearchgate.net The ability of the quinoline nucleus to be readily modified through various synthetic methods ensures its continued relevance in the development of novel compounds with tailored properties. mdpi.comrsc.org
The Allyl Moiety as a Strategic Functional Group in Chemical Transformations
The allyl group, with the structure -CH₂-CH=CH₂, is a highly versatile and reactive functional group in organic synthesis. wikipedia.org Its utility stems from the unique electronic properties of the allylic system, which consists of a methylene (B1212753) bridge attached to a vinyl group. wikipedia.orgcurlyarrows.com The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, rendering them more susceptible to a variety of chemical transformations. wikipedia.org
A key feature of the allyl group is its ability to stabilize intermediates such as cations, anions, and radicals through resonance, where the charge or unpaired electron is delocalized over the three carbon atoms. curlyarrows.comfiveable.me This stabilization makes the allyl group a valuable participant in a wide array of reactions, including:
Allylation: The introduction of an allyl group onto a substrate, a fundamental carbon-carbon bond-forming reaction. wikipedia.orgnih.gov
Oxidation: The allylic C-H bonds are prone to oxidation, allowing for the synthesis of allylic alcohols and other oxygenated compounds. wikipedia.org
Protecting Group Chemistry: Allyl ethers are used as protecting groups for alcohols and phenols due to their stability under various conditions and their selective removal. organic-chemistry.org
Rearrangement Reactions: The allyl group is central to powerful transformations like the Claisen rearrangement, a fiveable.mefiveable.me-sigmatropic rearrangement that forms carbon-carbon bonds with high stereocontrol. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
The reactivity of the allyl group makes it an indispensable tool for synthetic chemists to build molecular complexity and access diverse chemical structures. curlyarrows.comfiveable.me
Research Landscape and Specific Focus on 5-Allyl-quinolin-6-ol
The convergence of quinoline and allyl functionalities in a single molecule creates allylated quinoline derivatives, a class of compounds with significant research interest. ekb.eg The synthesis and functionalization of these derivatives are actively explored, with methods like transition metal-catalyzed C-H activation being employed to introduce allyl groups at specific positions on the quinoline ring. rsc.orgacs.orgresearchgate.net
Within this landscape, This compound emerges as a compound of particular interest. evitachem.commolaid.com Its structure features an allyl group at the C-5 position and a hydroxyl group at the C-6 position of the quinoline core. This specific arrangement of functional groups makes it a valuable intermediate in chemical synthesis. evitachem.com A common synthetic route to this compound involves the Claisen rearrangement of an allyloxyquinoline precursor. google.comsci-hub.se The compound has been investigated for its potential biological activities and serves as a building block for more complex molecules. evitachem.com The presence of both a nucleophilic hydroxyl group and a reactive allyl group allows for a variety of subsequent chemical modifications, making this compound a versatile platform for the development of new chemical entities. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-prop-2-enylquinolin-6-ol |
InChI |
InChI=1S/C12H11NO/c1-2-4-10-9-5-3-8-13-11(9)6-7-12(10)14/h2-3,5-8,14H,1,4H2 |
InChI Key |
NGWBTLGAEMQEQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C=CC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Allyl Quinolin 6 Ol and Its Structural Analogues
Convergent and Divergent Synthesis of the 5-Allyl-quinolin-6-ol Scaffold
The construction of the this compound framework can be achieved through both convergent and divergent synthetic routes. Convergent strategies involve the assembly of the quinoline (B57606) ring from simpler precursors with the allyl and hydroxyl groups already in place or introduced in a late-stage functionalization. Divergent approaches, on the other hand, focus on creating a common quinoline intermediate that can be subsequently modified to introduce the desired allyl and hydroxyl functionalities.
Regioselective Allylation Strategies to Form the Quinolin-6-ol Backbone
The direct allylation of quinolin-6-ol presents a challenge in controlling the regioselectivity between C-allylation and O-allylation. The outcome of the reaction is influenced by factors such as the choice of base, solvent, and temperature. Generally, O-allylation is favored under conditions that promote the formation of the phenoxide ion, which then acts as a nucleophile. Conversely, C-allylation, which is necessary to introduce the allyl group at the C-5 position, often requires conditions that facilitate electrophilic attack on the electron-rich quinoline ring.
One common method for introducing an allyl group is through the use of an allyl halide, such as allyl bromide, in the presence of a base. evitachem.comnih.gov The synthesis of furo[3,2-f]quinolines, for instance, has been achieved by reacting the sodium salt of quinolin-6-ol with allyl bromides to form allyl aryl ethers. researchgate.netarkat-usa.org These ethers can then undergo further transformations.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Quinolin-6-ol | Allyl bromide | 6-Allyloxyquinoline | NaH, DME, r.t. | arkat-usa.org |
| 3-Bromo-8-methylquinolin-6-ol | Allyl bromide | 6-Allyloxy-3-bromo-8-methylquinoline | Not specified | sci-hub.se |
Intramolecular Rearrangement Approaches (e.g., Claisen Rearrangement of Allyloxyquinoline Precursors)
The Claisen rearrangement is a powerful and widely used method for the synthesis of C-allyl phenols from aryl allyl ethers. wikipedia.org This rsc.orgrsc.org-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, resulting in the migration of the allyl group from the oxygen atom to an ortho-position on the aromatic ring. wikipedia.orgpearson.com In the context of 6-allyloxyquinoline, a thermal or microwave-assisted Claisen rearrangement can be employed to regioselectively introduce the allyl group at the C-5 position, yielding this compound. researchgate.netarkat-usa.orgresearchgate.net
The reaction is typically intramolecular and proceeds through a cyclic transition state. wikipedia.org The efficiency and regioselectivity of the rearrangement can be influenced by the substitution pattern on the quinoline ring and the reaction conditions. For instance, a thermal Claisen rearrangement of 6-allyloxy-3-bromo-8-methylquinoline has been shown to deliver the corresponding 5-allyl-3-bromo-8-methylquinolin-6-ol. sci-hub.se Studies on the Claisen rearrangement of cinnamyl-oxy-naphthalenes have also provided insights into the factors governing the competition between intramolecular and intermolecular pathways. scirp.org
| Precursor | Product | Conditions | Reference |
| 6-Allyloxyquinoline | This compound | Microwave oven, 175°C or Chlorobenzene, reflux | arkat-usa.org |
| 6-Allyloxy-3-bromo-8-methylquinoline | 5-Allyl-3-bromo-8-methylquinolin-6-ol | Thermal rearrangement | sci-hub.se |
Multicomponent Reaction Pathways for Quinoline Ring Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a single step. researchgate.netrsc.org Several classical named reactions, such as the Doebner-von Miller, Combes, and Pfitzinger syntheses, fall under this category and have been instrumental in the preparation of a wide variety of quinoline derivatives. rsc.orgscispace.comwikipedia.orgminia.edu.eg
The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form a quinoline. rsc.orgwikipedia.org This reaction is often catalyzed by strong acids and can be adapted to produce a range of substituted quinolines. wikipedia.org A variation of this is the Skraup-Doebner-von Miller synthesis, which has been shown to be influenced by the substituents on the reactants, sometimes leading to a reversal of the expected regiochemistry. researchgate.net
The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions to yield a substituted quinoline. wikipedia.orgminia.edu.eg Mechanistic studies have shown that the reaction proceeds through a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net
More recent developments in MCRs for quinoline synthesis include microwave-assisted and catalyst-promoted one-pot procedures. rsc.orgorganic-chemistry.org For example, a ytterbium triflate-catalyzed three-component reaction of aldehydes, alkynes, and amines under microwave irradiation provides an efficient route to 2,4-disubstituted quinolines. organic-chemistry.org Similarly, solid acid-catalyzed microwave-assisted domino reactions of anilines, aldehydes, and terminal aryl alkynes have been developed for the synthesis of substituted quinolines. rsc.org The Povarov reaction, an aza-Diels-Alder reaction, is another MCR used to generate tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org
| Reaction Name | Reactants | Key Features | References |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid-catalyzed, forms quinolines | rsc.orgwikipedia.orgresearchgate.net |
| Combes | Aniline, β-Diketone | Acid-catalyzed, forms substituted quinolines | wikipedia.orgminia.edu.egresearchgate.net |
| Povarov | Aniline, Aldehyde, Activated alkene | Forms tetrahydroquinolines, can be oxidized to quinolines | beilstein-journals.org |
| Microwave-assisted MCR | Aldehyde, Alkyne, Amine | Yb(OTf)3 catalyzed, rapid synthesis of 2,4-disubstituted quinolines | organic-chemistry.org |
Advanced Catalytic Approaches in Allylated Quinoline Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium catalysis, in particular, has proven to be a versatile tool for the construction and functionalization of the quinoline scaffold.
Palladium-Catalyzed Oxidative Cyclization and Annulation Reactions
Palladium-catalyzed reactions have emerged as powerful methods for the synthesis of quinolines, often proceeding under milder conditions than classical methods. nih.gov One such approach is the oxidative cyclization of aryl allyl alcohols and anilines, which can be achieved using a palladium catalyst without the need for acids, bases, or other additives. rsc.orgscispace.comrsc.org This method demonstrates broad substrate scope, tolerating various functional groups. scispace.comrsc.org The proposed mechanism involves the palladium-catalyzed oxidation of the allyl alcohol to an aldehyde, followed by condensation with the aniline to form an imine, which then undergoes cyclization. rsc.orgmdpi.com
Palladium-catalyzed annulation reactions also provide a route to substituted quinolines. organic-chemistry.orgacs.org For instance, the aerobic oxidative annulation of o-alkenylanilines and alkynes, catalyzed by palladium, can construct 2,3-disubstituted quinolines. nih.govacs.org This transformation is thought to proceed through intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage. nih.gov Another strategy involves the denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to produce 2-arylquinolines. nih.gov
| Reactants | Catalyst System | Product Type | Key Features | References |
| Aryl allyl alcohols, Anilines | Pd(OAc)2 | Substituted quinolines | Additive-free, broad substrate scope | rsc.orgscispace.comrsc.org |
| o-Alkenylanilines, Alkynes | Pd catalyst, O2 | 2,3-Disubstituted quinolines | Aerobic oxidative annulation | nih.govacs.org |
| o-Iodoanilines, Propargyl alcohols | Pd catalyst | 2,4-Disubstituted quinolines | Mild conditions, diverse functional group tolerance | organic-chemistry.org |
| o-Aminocinnamonitriles, Arylhydrazines | Pd catalyst | 2-Arylquinolines | Denitrogenative cascade reaction | nih.gov |
Asymmetric Allylic Alkylation Methodologies
The development of asymmetric methods for the synthesis of chiral quinoline derivatives is of great interest due to their potential applications in medicinal chemistry. Asymmetric allylic alkylation (AAA) has been a key strategy in this regard. While the direct asymmetric allylation of the quinoline core can be challenging, significant progress has been made in the enantioselective functionalization of quinoline precursors and derivatives.
For example, the kinetic resolution of 2,3-dihydro-2-substituted 4-quinolones has been achieved through palladium-catalyzed asymmetric allylic alkylation using "unstabilized" ketone enolates as nucleophiles. nih.gov This method provides both the allylated product and the recovered starting material in high enantiomeric excess. nih.gov
Another approach involves the copper(I) hydride-catalyzed hydroallylation of 1,2-dihydroquinolines, which are readily prepared from quinolines. acs.orgnih.govfigshare.com This method allows for the enantioselective synthesis of 4-allyl tetrahydroquinolines in good yields and with excellent enantioselectivity. acs.orgnih.gov The resulting allyl group can be further derivatized, expanding the library of chiral tetrahydroquinolines. acs.org
Recent research has also explored the direct C(sp3)–H allylation of 2-alkylpyridines, a related azaarene, which could potentially be extended to quinoline systems. researchgate.net Iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions have also been developed for various N-heterocycles, including quinolines, to produce chiral dearomatized products with high enantioselectivity. acs.org
| Substrate | Catalyst System | Product | Key Features | References |
| 2,3-Dihydro-2-substituted 4-quinolones | Pd catalyst, Chiral ligand | Chiral allylated 2,3-dihydro-4-quinolones | Kinetic resolution | nih.gov |
| 1,2-Dihydroquinolines | CuCl, (R,R)-Ph-BPE | Chiral 4-allyl tetrahydroquinolines | Enantioselective hydroallylation | acs.orgnih.govfigshare.com |
| N-Allyl quinolinium salts | Ir catalyst, Chiral ligand | Chiral dearomatized quinolines | Intramolecular asymmetric allylic dearomatization | acs.org |
Transition Metal-Mediated Cross-Coupling Strategies
The synthesis of substituted quinolines has been significantly advanced by the use of transition metal catalysts, which often provide high yields and functional group tolerance under milder conditions than classical methods. rsc.orgrsc.org Palladium, iron, ruthenium, and cobalt have all been employed to construct or functionalize the quinoline core. rsc.orgacs.orgmdpi.comsci-hub.se
One prominent strategy involves the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols. rsc.orgmdpi.com This approach can proceed without the need for acids or bases, and a plausible mechanism involves the initial palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde. rsc.orgscispace.com This intermediate then undergoes condensation with an aniline, followed by a series of cyclization and aromatization steps to yield the quinoline product. rsc.orgscispace.com The tolerance for various functional groups, including bromides, allows for further derivatization. rsc.org
A highly regioselective method for introducing an allyl group at the C5 position of a pre-formed quinoline ring has been demonstrated using iron catalysis. sci-hub.se This chelation-induced remote C-H allylation utilizes an 8-amido directing group to position the catalyst for selective functionalization at the distant C5 carbon, a position that is often challenging to access. sci-hub.se This method highlights the power of directing group strategies in overcoming inherent reactivity patterns.
Ruthenium and cobalt catalysts have also been utilized. For instance, a ruthenium-catalyzed [3+3] cyclization of anilines and allyl alcohols employs a traceless directing group strategy for C-H bond activation. mdpi.com Similarly, cobalt-catalyzed C-H activation and cyclization can produce various quinoline derivatives. rsc.org
Table 1: Examples of Transition Metal-Mediated Syntheses Relevant to Allyl Quinoline Scaffolds
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / O₂ | Anilines + Allyl Alcohols | Substituted Quinolines | Additive-free; broad substrate scope; tolerates electron-withdrawing groups. rsc.orgscispace.com |
| Fe(OTf)₂ | 8-Amido-quinolines + Allyl Carbonates | 5-Allylquinolines | High regioselectivity for remote C5-H bond; chelation-assisted. sci-hub.se |
| Ru-Metal Organic Framework | Arylamines + 1,3-Diols | Substituted Quinolines | Dehydration C-H coupling reaction. mdpi.com |
| Cp*Co(III) | Quinolines + Allyl Alcohols | C8-Allylquinolines | Site-selective allylation via β-hydroxy elimination. acs.org |
Derivatization and Functionalization of this compound
The this compound molecule is rich in reactive sites, offering numerous possibilities for selective modification. The hydroxyl group, the allyl group, and the quinoline ring itself can all be targeted for functionalization to create a diverse library of derivatives.
Transformations at the Hydroxyl Group
The phenol-like hydroxyl group at the C6 position is a prime site for derivatization. Standard reactions such as etherification and esterification can be readily performed. More advanced strategies can achieve highly selective transformations.
A powerful method for the selective O-allylation of hydroxyl groups involves palladium catalysis, where the reaction can be accelerated by Lewis acid additives. d-nb.inforesearchgate.net By selecting different Lewis acids, it is possible to recognize and selectively activate specific hydroxyl groups in poly-hydroxylated molecules, a principle that can be applied to control the reactivity of the C6-OH group in the presence of other potential reaction sites. d-nb.infonih.gov This allows for the installation of a second allyl group (as an ether) or other alkyl groups under controlled conditions.
The hydroxyl group can also be oxidized to a ketone (quinolone) under appropriate conditions. evitachem.com Furthermore, the resulting allyl ether can be cleaved or isomerized. The isomerization of an allyl ether to a more labile vinyl ether is a common transformation, often achieved with a base like potassium t-butoxide, which then allows for mild hydrolytic cleavage to regenerate the hydroxyl group. organic-chemistry.org This sequence makes the allyl group a useful protecting group for the hydroxyl function.
Table 2: Representative Transformations at the C6-Hydroxyl Group
| Reaction Type | Reagents/Catalyst | Product | Notes |
| O-Allylation | Allyl Acetate / Pd(0) / Lewis Acid (e.g., B(III), Mg(II)) | 6-(Allyloxy)-5-allylquinoline | Lewis acid can enhance reactivity and control selectivity. d-nb.infonih.gov |
| Etherification | Alkyl Halide / Base | 6-(Alkoxy)-5-allylquinoline | Standard Williamson ether synthesis. |
| Oxidation | Oxidizing Agent | 5-Allylquinolin-6(5H)-one | Converts the phenol (B47542) to a quinolone structure. evitachem.com |
| Allyl Ether Cleavage | Pd/C / Base or SmI₂/H₂O/i-PrNH₂ | This compound | Regenerates the hydroxyl group from an allyl ether. organic-chemistry.org |
| Allyl Ether Isomerization | KOtBu or Co(II)(salen) | 5-Allyl-6-(prop-1-en-1-yloxy)quinoline | Forms a vinyl ether, useful for subsequent reactions or deprotection. organic-chemistry.org |
Modifications and Reactions Involving the Allyl Group
The allyl group at the C5 position is a versatile functional handle that can undergo a wide range of transformations, significantly increasing the molecular complexity of the parent compound. sci-hub.se
The double bond of the allyl group is susceptible to many classic reactions. These include:
Epoxidation: Conversion of the alkene to an epoxide, which can be opened by various nucleophiles.
Dihydroxylation: Formation of a diol using reagents like osmium tetroxide.
Olefin Metathesis: Cross-metathesis with other alkenes to elongate or modify the side chain.
Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group to the terminal carbon. sci-hub.se
Furthermore, the allylic system can participate in transition metal-catalyzed reactions. The formation of a π-allylpalladium complex from the allyl group allows for a host of nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry. nih.govacs.org This strategy enables the introduction of various substituents at the allylic position. A dual catalytic approach combining an iridium photocatalyst with a copper catalyst has been used for the radical amino-functionalization of allyl alcohols, demonstrating the potential for complex additions across the allyl double bond via radical intermediates. nih.gov
Table 3: Potential Reactions of the C5-Allyl Group
| Reaction Type | Reagents/Catalyst | Resulting Functional Group |
| Epoxidation | m-CPBA or other peroxy acids | Epoxide |
| Dihydroxylation | OsO₄, NMO | 1,2-Diol |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Wacker-type Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |
| Allylic Substitution | Pd(0), Nucleophile | Substituted Alkene |
| Radical Addition | Ir/Cu dual catalyst, Nucleophile | Amino-functionalized side chain |
Chemoselective Functionalization of the Quinoline Ring System
Direct C-H functionalization of the quinoline ring is a powerful, atom-economical strategy for introducing new substituents. rsc.orgnih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and directing groups. mdpi.com
A common strategy involves the temporary formation of a quinoline N-oxide. The N-oxide group acts as an effective directing group, facilitating metal-catalyzed C-H activation and functionalization at the C2 and C8 positions. mdpi.comresearchgate.net For example, palladium-catalyzed arylation can be directed to the C2 position of quinoline N-oxide. nih.gov
Functionalization at the C3 position can be achieved through different mechanisms, such as a nickel-catalyzed process involving the transformation of quinolines to 1,4-dihydroquinoline (B1252258) intermediates, which then undergo nucleophilic attack. polyu.edu.hk Copper catalysis has been shown to be effective for the highly selective hydroxylation of ortho C-H bonds in aromatic rings directed by the quinoline nitrogen. acs.org
Moreover, the heterocyclic part of the quinoline system can be selectively hydrogenated. Gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of the pyridine (B92270) ring to yield a 1,2,3,4-tetrahydroquinoline, while leaving other functional groups, including olefins like the allyl group, intact. acs.org This high degree of chemoselectivity is remarkable as quinolines typically act as poisons for traditional hydrogenation catalysts. acs.org
Table 4: Chemoselective Functionalization Strategies for the Quinoline Ring
| Position | Method | Catalyst/Reagents | Key Features |
| C2/C8 | N-Oxide Directed C-H Activation | Pd(OAc)₂, Ag₂CO₃ | N-oxide directs functionalization to ortho positions. nih.govmdpi.comresearchgate.net |
| C3 | 1,4-Dihydroquinoline Intermediate | Ni-catalyst, Electrophile | Selective C3-functionalization via a nucleophilic intermediate. polyu.edu.hk |
| C4/C2 | C-H Arylation | Pd(OAc)₂, PivOH | Direct arylation of the non-oxidized quinoline. nih.gov |
| Pyridine Ring | Selective Hydrogenation | Au/TiO₂ | Hydrogenates the N-heterocycle, leaving the benzene (B151609) ring and allyl group untouched. acs.org |
| Ortho to N | Directed Hydroxylation | Cu(II)-catalyst | Provides selective hydroxylation of aromatic C-H bonds. acs.org |
Mechanistic Elucidation and Kinetic Studies of Reactions Involving Allylated Quinoline Frameworks
Investigation of Reaction Pathways and Intermediates
The transformation of allylated quinolines often proceeds through complex reaction pathways involving distinct, sometimes transient, intermediates. Palladium-catalyzed reactions, in particular, are known to involve π-allylpalladium intermediates. These species are typically generated in situ from precursors like allylic acetates or carbonates through oxidative addition to a Pd(0) complex. core.ac.uknih.gov The design of new precursors for these π-allylpalladium intermediates is a key area of research, as it is crucial for the development of novel palladium-catalyzed cycloadditions. nih.govrsc.org For instance, 5-vinyloxazolidine-2,4-diones have been developed as effective precursors that, in the presence of a palladium catalyst, undergo decarboxylation to generate zwitterionic π-allylpalladium intermediates. nih.govrsc.org These intermediates can then be trapped by nucleophiles in allylic substitution reactions. acs.org
Mechanistic studies have revealed that the structure of these palladium allyl intermediates can be complex. In some cases, they exist as rapidly equilibrating η1-bonded stereoisomers which are stable at low temperatures. acs.org Beyond palladium catalysis, other transition metals facilitate different pathways. For example, iron-catalyzed C-H allylation of quinolines is proposed to proceed via a chelation-assisted C-H bond cleavage, forming a cyclometalated species. sci-hub.se Other proposed pathways for quinoline (B57606) functionalization include the formation of imine intermediates from the condensation of an α,β-unsaturated aldehyde with an aniline (B41778) in the presence of a palladium catalyst, which then undergoes cyclization and aromatization. rsc.org In other systems, radical-mediated processes are operative; for example, rhodium catalysis can facilitate a Rh(III)–Rh(I)–Rh(III) catalytic cycle for the C-8 allylation of quinoline N-oxide. rsc.org
| Intermediate Type | Precursor/Reaction | Metal/Catalyst | Proposed Subsequent Step | Reference |
| π-Allylpalladium | 5-Vinyloxazolidine-2,4-diones | Palladium | (5+3) or (3+2) Cycloaddition | nih.gov, rsc.org |
| π-Allylpalladium | Allylic Acetates/Carbonates | Palladium | Nucleophilic Attack (Allylic Alkylation/Amination) | core.ac.uk, acs.org |
| Cyclometalated Iron Species | Chelation-assisted C-H activation | Iron | Reductive Elimination | sci-hub.se |
| Imine Intermediate | Condensation of α,β-unsaturated aldehyde and aniline | Palladium | Intramolecular Nucleophilic Attack / Cyclization | rsc.org |
| Rhodium-Allyl Species | Vinylcyclopropanes and Quinoline N-oxide | Rhodium | Reductive Elimination | rsc.org |
Kinetic Analysis of Rearrangement Processes
Rearrangement reactions, such as the Claisen and aza-Cope rearrangements, are powerful tools for constructing complex molecular architectures from allylated precursors. The tandem Claisen-aza-Cope process, a nih.govnih.gov-sigmatropic rearrangement, has been studied in heterocyclic systems like indolo[2,3-b]quinolines, which share structural motifs with 5-allyl-quinolin-6-ol. researchgate.netcore.ac.uk In these systems, an initially formed allyl ether undergoes a Claisen rearrangement to a ketone intermediate, which then rapidly undergoes an aza-Cope rearrangement. core.ac.uk Computational studies using DFT have been employed to rationalize the reaction outcomes and calculate the energy profiles for these tandem processes. researchgate.net
Kinetic studies of the ortho-Claisen rearrangement of related allyloxynaphthoquinones reveal that the reaction mechanism is sensitive to the solvent. rsc.org The activation parameters, such as enthalpy and entropy of activation, differ significantly between protic and aprotic solvents, indicating distinct transition states. rsc.org This highlights the importance of the reaction environment in controlling the kinetics of such rearrangements.
The 3-aza-Cope rearrangement, which involves a 1,3 allylic migration from nitrogen to carbon, has also been investigated kinetically. In certain tricyclic enammonium quaternary salts, the rearrangement can be facile even at room temperature, with a half-life of approximately 5 hours at 23 °C. acs.org In other, related systems, the reaction requires heating to between 50 and 100 °C, with a half-life of about 0.3 hours at 100 °C, demonstrating a significant dependence on the substrate's structure. acs.org The development of charge-accelerated and zwitterionic aza-Claisen rearrangements has successfully lowered the required reaction temperatures, in some cases to room temperature or below, making the process a more reliable synthetic tool. researchgate.net
| Rearrangement | System | Conditions | Kinetic Data/Observations | Reference |
| Claisen-aza-Cope Tandem | Indolo[2,3-b]quinoline | Thermal | Subsequent aza-Cope rearrangement is often faster than the initial Claisen rearrangement. | core.ac.uk |
| ortho-Claisen | Allyloxynaphthoquinones | Various Solvents | Mechanism differs in protic vs. aprotic solvents, as shown by activation parameters. | rsc.org |
| 3-Aza-Cope | Benzo[a]quinolizine Enammonium Salt | 23 °C | t1/2 = ca. 5 hours | acs.org |
| 3-Aza-Cope | Pyrrolo[2,1-a]isoquinoline Enammonium Salt | 100 °C | t1/2 = ca. 0.3 hours | acs.org |
Regioselectivity and Diastereoselectivity in Allylic Transformations
Controlling the position (regioselectivity) and spatial orientation (diastereoselectivity) of new bonds is a central challenge in the functionalization of quinoline frameworks. In the C-H allylation of quinolines, regioselectivity can be achieved by exploiting directing groups. An 8-amido group, for instance, can direct functionalization to either the C4 or C5 position, with the outcome being controlled by the choice of the catalytic system. sci-hub.se
Ligand-controlled regioselectivity is a powerful strategy. A notable example is the dearomative hydroboration of quinolines, where different phosphine-ligated borane (B79455) complexes can selectively deliver boron to either the 5,6- or 5,8-positions. nih.gov Similarly, organocatalytic methods have been developed for the highly regioselective and enantioselective γ-allylic alkylation of quinolines. researchgate.net In some cases, steric hindrance plays a decisive role; for example, in the palladium-catalyzed synthesis of quinolines from anilines, the substitution pattern on the aniline dictates the regioselectivity of the cyclization. rsc.org Furthermore, rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes as the allyl source can proceed with good diastereoselectivity at room temperature. rsc.org
| Reaction Type | Position(s) | Selectivity Control | Catalytic System/Conditions | Reference |
| C-H Allylation | C4 vs. C5 | Catalyst System | Iron-catalyzed, 8-amido directing group | sci-hub.se |
| Dearomative Hydroboration | 5,6- vs. 5,8- | Ligand on Borane | Phosphine-ligated borane complexes | nih.gov |
| γ-Allylic Alkylation | γ-position of alkyl quinoline | Organocatalyst | InCl3 with organocatalyst | researchgate.net |
| C-8 Allylation | C8 | Catalyst/Substrate | Rhodium-catalyzed, with vinylcyclopropanes | rsc.org |
Influence of Catalytic Systems and Ligands on Reaction Mechanisms
The choice of catalyst and associated ligands profoundly influences the reaction mechanism, often determining the rate, selectivity, and even the final product structure. In the chelation-induced allylation of quinolines, the use of a strong Lewis acid like FeCl₃ provides good yield and complete regioselectivity for C5-allylation, whereas other iron sources like Fe(acac)₃ or FeCl₂ are less effective or inactive. sci-hub.se This demonstrates that the nature of the metal catalyst is critical for promoting the transformation.
Ligands play an equally pivotal role. In a striking example of ligand-controlled regiodivergence, the manganese-catalyzed hydroboration of quinoline yields the 1,4-hydroboration product when using an imidazole-based pincer ligand, but switches to the 1,2-product with a pyridine-based pincer ligand. chinesechemsoc.org This reversal of regioselectivity is attributed to how the different ligands orient the substrate relative to the metal-hydride bond. chinesechemsoc.org Similarly, in palladium-catalyzed allylic substitutions, the electronic and steric properties of phosphine (B1218219) ligands are known to control regio- and enantioselectivity. acs.org Kinetic studies on Pt–Sb complexes, where antimony is bound to a quinoline ligand, have shown that substituents on the quinoline ring can alter the electron density at the metal centers, thereby changing the reaction rate of processes like alkyl chloride acetoxylation. acs.org The quinoline framework itself can also act as a bidentate ligand, coordinating with metals like palladium through its nitrogen atoms to form catalytically active complexes for oxidation reactions. google.com
| Catalytic System | Ligand Type | Influence on Mechanism/Outcome | Reaction | Reference |
| FeCl₃ vs. Fe(acac)₃ | None (Lewis Acid) | Controls regioselectivity (C5 vs. C4 allylation) | C-H Allylation | sci-hub.se |
| Manganese Pincer Complex | Imidazole-based vs. Pyridine-based NNP-pincer | Reverses regioselectivity (1,4- vs. 1,2-addition) | Hydroboration | chinesechemsoc.org |
| Palladium(0) | Chiral Phosphines (e.g., BIQAP) | Induces high enantioselectivity in C-C and C-N bond formation | Asymmetric Allylic Substitution | acs.org |
| Pt-Sb Complex | Substituted Quinoline | Alters electron density and reaction rate | Alkyl Chloride Acetoxylation | acs.org |
| Palladium(II) | Quinoline-Oxazoline | Forms active catalyst for oxidation | Wacker Oxidation | google.com |
Computational Chemistry and Quantum Chemical Investigations
Electronic Structure and Molecular Orbital Theory Applications (e.g., HOMO-LUMO analysis)
Molecular Orbital (MO) theory is fundamental to understanding the electronic characteristics of 5-Allyl-quinolin-6-ol. brsnc.inlibretexts.orglibretexts.org The distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govscirp.org
In this compound, the HOMO is typically localized on the electron-rich quinolinol ring, particularly around the hydroxyl group and the aromatic system, which act as the primary electron-donating sites. Conversely, the LUMO is generally distributed across the entire aromatic quinoline (B57606) system, which can accept electron density. The presence of the allyl group can also influence the energies and distribution of these orbitals.
Density Functional Theory (DFT) calculations are commonly used to model the electronic structure of quinoline derivatives. aimspress.com The calculated HOMO-LUMO gap provides insights into the molecule's electronic absorption properties and its propensity to undergo charge transfer interactions. scirp.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital; associated with electron-donating regions (e.g., phenol (B47542) ring). |
| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting regions (e.g., pyridine (B92270) ring). |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Energy difference; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
Note: These are typical energy ranges for substituted quinolines and can vary based on the specific substituents and computational method used.
Conformational Landscape Analysis and Dynamic Behavior of Allyl Moieties
Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational landscape. These calculations map the change in energy as the dihedral angle of the C(5)-C(allyl) bond is systematically rotated. The results typically reveal several energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.
The conformational preferences are governed by a balance of steric hindrance between the allyl group and the adjacent hydrogen atom on the quinoline ring, as well as electronic interactions. The allyl group itself has a specific set of molecular orbitals that contribute to its conformational properties. masterorganicchemistry.com The most stable conformers are those that minimize steric repulsion while maximizing stabilizing electronic interactions. The dynamic nature of the allyl group means that at room temperature, the molecule likely exists as a mixture of these conformers in equilibrium.
Table 2: Potential Stable Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Gauche | ~60° | Low | A staggered conformation often favored to minimize steric clash. |
| Anti | ~180° | Moderate | A staggered conformation that may have some steric interaction depending on the planarity of the system. |
| Eclipsed | ~0°, 120° | High | High-energy transition states due to steric repulsion between the allyl group and the quinoline ring. |
Note: The exact dihedral angles and relative energies require specific computational analysis for this molecule.
Reaction Energy Profiles and Transition State Characterization (e.g., DFT and IRC calculations)
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By computing the reaction energy profile, chemists can map the energetic pathway from reactants to products, identifying key intermediates and transition states. researchgate.net This information is critical for understanding reaction feasibility, kinetics, and regioselectivity.
For instance, theoretical studies could model the Claisen rearrangement of this compound, a common reaction for allyl-substituted phenols. The calculation would involve locating the geometry of the transition state—the highest energy point on the reaction coordinate—and determining the activation energy (Ea). A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) calculations are performed after a transition state has been identified. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located transition state is correct for the reaction of interest. These computational studies provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that occur during a chemical transformation.
Table 3: Illustrative Calculated Parameters for a Hypothetical Reaction
| Parameter | Definition | Typical Value Range | Significance |
|---|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 15-35 kcal/mol | Determines the reaction rate; lower Ea means a faster reaction. |
| Reaction Energy (ΔEr) | The net energy change between products and reactants. | -30 to +10 kcal/mol | Indicates if a reaction is exothermic (negative value) or endothermic (positive value). |
| Transition State (TS) | The highest energy structure along the reaction pathway. | N/A | Characterized by a single imaginary vibrational frequency. |
| Intermediate (Int) | A local minimum on the energy profile between two transition states. | N/A | A transient species formed during the reaction. |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Energy Frameworks)
The hydroxyl (-OH) group and the nitrogen atom in the quinoline ring make this compound capable of forming significant non-covalent interactions, particularly hydrogen bonds. These interactions play a crucial role in determining the molecule's physical properties, crystal structure, and interactions with biological targets. nih.gov
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the 6-hydroxyl group and the nitrogen atom at position 1. The formation of this bond depends on the relative orientation of the hydroxyl group. Computational studies can predict the stability of the conformer that allows for this interaction compared to other conformers. mdpi.com Such an interaction would create a quasi-ring structure, enhancing the planarity and stability of the molecule. mdpi.com
Energy framework analysis, a computational tool, can be used to visualize and quantify the energetic contributions of these different intermolecular interactions within a crystal lattice, providing a clear picture of the forces governing the supramolecular architecture.
Prediction and Rationalization of Structure-Property Relationships through Theoretical Models
Theoretical models are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.govnih.gov For quinoline derivatives, which are known for a wide range of pharmacological activities, QSAR studies are particularly important for designing new compounds with enhanced potency. researchgate.nettandfonline.comnih.gov
In the context of this compound, theoretical models can be used to calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient), which can be computationally estimated.
By building a statistical model based on a series of related quinoline derivatives, researchers can predict the properties of this compound. For example, the model might predict how the presence of the lipophilic allyl group at position 5 and the hydrogen-bonding hydroxyl group at position 6 influence a specific biological activity. These theoretical predictions provide a rational basis for prioritizing synthetic targets and guiding the development of new functional molecules. nih.gov
Table 4: Common Molecular Descriptors in QSAR/QSPR for Quinoline Derivatives
| Descriptor Type | Example Descriptor | Property Influenced |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Reactivity, charge-transfer interactions |
| Electronic | Dipole Moment | Polarity, solubility, receptor binding |
| Steric | Molar Volume | Binding site complementarity, diffusion |
| Topological | Connectivity Indices | Molecular shape and branching |
| Hydrophobic | Calculated LogP | Membrane permeability, protein binding |
Advanced Spectroscopic and Analytical Characterization of 5 Allyl Quinolin 6 Ol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of quinoline (B57606) derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish atomic connectivity. ipb.pt
In the ¹H NMR spectrum of a 5-Allyl-quinolin-6-ol derivative, distinct signals are expected for the aromatic protons of the quinoline core, the vinylic and methylene (B1212753) protons of the allyl group, and the hydroxyl proton. The chemical shifts (δ) of the quinoline ring protons are influenced by the electronic effects of the allyl and hydroxyl substituents. uncw.edu The number of signals, their integration, and their multiplicity (splitting patterns) due to spin-spin coupling provide initial structural clues. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons which are not observed in ¹H NMR. mdpi.com The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its electronic environment.
To definitively assign these resonances and establish the complete molecular structure, 2D NMR techniques are employed. researchgate.netresearchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is crucial for tracing the connectivity within the quinoline ring system and the allyl side chain. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly valuable for identifying connections between different parts of the molecule, such as the attachment point of the allyl group to the quinoline ring, and for assigning quaternary carbon atoms. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can be used to determine the spatial proximity of protons, which is helpful in confirming stereochemistry and the conformation of substituents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Quinoline Core. Note: These are typical ranges and actual values will vary based on substitution and solvent.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.5 - 9.0 | 148 - 152 |
| H-3 | 7.3 - 7.6 | 120 - 125 |
| H-4 | 8.0 - 8.5 | 135 - 140 |
| H-5 | 7.5 - 7.8 | 125 - 130 |
| H-7 | 7.2 - 7.5 | 115 - 120 |
| H-8 | 7.6 - 8.0 | 128 - 132 |
| C-4a | - | 127 - 130 |
| C-6 | - | 150 - 155 |
| C-8a | - | 145 - 149 |
Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. These techniques are highly effective for confirming the presence of key structural features in this compound derivatives. researchgate.netresearchgate.net
FTIR Spectroscopy: In an FTIR spectrum, the absorption of infrared radiation is measured as a function of wavenumber (cm⁻¹). For this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic allyl group typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. scialert.net The spectrum would also feature sharp, characteristic peaks in the 1400-1650 cm⁻¹ region, which are attributed to the C=C and C=N stretching vibrations of the quinoline aromatic system. astrochem.org Vibrations associated with the allyl group, such as the C=C stretch (~1640 cm⁻¹) and out-of-plane C-H bends (~910-990 cm⁻¹), would also be present.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds. For quinoline derivatives, the aromatic ring stretching modes are often strong and well-defined in the Raman spectrum. researchgate.netnih.gov This technique can provide additional confirmatory data for the quinoline core and the C=C bond of the allyl substituent. acs.org
Table 2: Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Allyl =C-H | Stretch | 3050 - 3150 |
| Allyl -CH₂- | Stretch | 2850 - 2960 |
| Allyl C=C | Stretch | ~1640 |
| Quinoline C=C, C=N | Ring Stretch | 1400 - 1650 |
| Phenolic C-O | Stretch | 1200 - 1260 |
| Allyl C-H | Out-of-plane bend | 910 - 990 |
| Aromatic C-H | Out-of-plane bend | 750 - 850 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound with high precision, typically to within a few parts per million (ppm). rsc.orgfrontiersin.org This allows for the unambiguous determination of the elemental formula of this compound and its derivatives, a critical step in confirming the identity of a newly synthesized compound. mdpi.comresearchgate.net
Beyond molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net When the ionized molecule (molecular ion, M⁺˙) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of the quinoline core is well-studied. A common pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring, leading to a prominent fragment ion. chempap.orgrsc.org
For this compound, other expected fragmentation pathways would include:
Loss of the allyl group: Cleavage of the bond between the quinoline ring and the allyl side chain.
Rearrangements and fragmentation within the allyl group.
Loss of carbon monoxide (CO) from the phenolic ring following initial fragmentation. cdnsciencepub.com
The precise masses of these fragment ions, as determined by HRMS, help to piece together the molecular structure and confirm the proposed connectivity. nih.gov Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing even more detailed structural insights. researchgate.net
Table 3: Predicted HRMS Data for this compound (C₁₂H₁₁NO).
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₂H₁₂NO]⁺ | 186.0913 |
| [M]⁺˙ | [C₁₂H₁₁NO]⁺˙ | 185.0835 |
| [M-HCN]⁺˙ | [C₁₁H₁₀O]⁺˙ | 158.0726 |
| [M-CO]⁺˙ | [C₁₁H₁₁N]⁺˙ | 157.0886 |
| [M-C₃H₅]⁺ | [C₉H₆NO]⁺ | 144.0444 |
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization
Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to investigate the electronic properties of the quinoline chromophore. Quinoline and its derivatives are known to exhibit distinct absorption and emission profiles due to π–π* electronic transitions within the conjugated aromatic system. nih.govresearchgate.net
UV-Visible Spectroscopy: The UV-Vis spectrum of a this compound derivative would show characteristic absorption bands, typically in the range of 250-400 nm. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the quinoline ring and the solvent used. mdpi.com The hydroxyl and allyl groups, as substituents, will influence the energy of the electronic transitions, causing shifts in the absorption bands compared to the parent quinoline molecule. These spectra are useful for confirming the nature of the conjugated system. rsc.org
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, meaning they emit light after being excited by light of a suitable wavelength. bohrium.com The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield. The fluorescent properties of these compounds are highly dependent on their molecular structure and environment. nih.gov The presence of the electron-donating hydroxyl group often enhances fluorescence. This property is not only characteristic of the molecule but also opens possibilities for its use as a fluorescent probe. acs.org
Table 4: Representative Photophysical Data for a Hydroxyquinoline Derivative.
| Parameter | Description | Typical Value |
| λ_abs (max) | Maximum Absorption Wavelength | 310 - 350 nm |
| λ_em (max) | Maximum Emission Wavelength | 400 - 500 nm |
| Stokes Shift | Difference between λ_em and λ_abs | 90 - 150 nm |
| Quantum Yield (Φ_F) | Efficiency of fluorescence emission | 0.1 - 0.6 |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a compound by determining the precise three-dimensional arrangement of atoms in the solid state. chemmethod.com This technique is the gold standard for structural elucidation when a suitable single crystal can be grown.
The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined. The resulting crystal structure provides a wealth of information, including:
Precise bond lengths and bond angles: Confirming the covalent structure and identifying any unusual geometric parameters. tandfonline.com
Molecular conformation: Revealing the preferred orientation of the allyl group relative to the quinoline ring.
Intermolecular interactions: Identifying hydrogen bonding (e.g., involving the hydroxyl group) and π–π stacking interactions between quinoline rings in the crystal lattice, which govern the crystal packing. chemmethod.com
Absolute stereochemistry: For chiral derivatives, this method can determine the absolute configuration.
The crystallographic data is typically summarized in a table that includes the crystal system, space group, and unit cell dimensions. mdpi.com While obtaining a suitable crystal can be a challenge, the detailed and unequivocal structural proof it provides is invaluable.
Table 5: Example Crystallographic Data for a Quinoline Derivative.
| Parameter | Description | Example Value |
| Chemical Formula | Elemental composition | C₁₂H₁₁NO |
| Formula Weight | Molar mass ( g/mol ) | 185.22 |
| Crystal System | The symmetry of the unit cell | Monoclinic |
| Space Group | The symmetry elements of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 10.2, c = 11.5 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 105, γ = 90 |
| Z | Number of molecules per unit cell | 4 |
Exploration of 5 Allyl Quinolin 6 Ol in Interdisciplinary Chemical Research
Applications in Homogeneous and Heterogeneous Catalysis
The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry and a privileged structure in catalysis. The presence of both a nitrogen atom within the heterocyclic ring and a hydroxyl group on the benzene (B151609) ring of 5-Allyl-quinolin-6-ol allows it to function as a versatile ligand for a variety of metal centers.
As Ligands in Metal-Catalyzed Organic Reactions
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability and modulate the reactivity of the metal catalyst. For instance, quinoline-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The allyl group at the 5-position can also participate in catalytic cycles, potentially leading to novel reaction pathways.
In the realm of asymmetric catalysis, chiral ligands derived from quinoline motifs have proven effective in inducing enantioselectivity in a variety of transformations. thieme-connect.com While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. The allyl group provides a convenient handle for further functionalization to introduce chiral auxiliaries.
Table 1: Potential Metal-Catalyzed Reactions Employing this compound as a Ligand
| Catalytic Reaction | Potential Role of this compound | Metal Center |
| Suzuki-Miyaura Coupling | Bidentate N,O-ligand to stabilize Palladium catalyst | Palladium |
| Heck Coupling | Modulating electronic properties of the catalyst | Palladium |
| Asymmetric Allylic Alkylation | Precursor for chiral ligand synthesis | Palladium, Iridium |
| Hydrogenation | Ancillary ligand to tune catalyst activity and selectivity | Rhodium, Ruthenium |
Design of Novel Catalytic Systems based on Quinoline Frameworks
The structure of this compound offers opportunities for the design of innovative catalytic systems. The quinoline framework can be integrated into more complex ligand architectures, such as pincer ligands, which are known for their high stability and catalytic activity. researchgate.net Furthermore, the allyl group can be utilized to immobilize the catalytic complex onto a solid support, such as a polymer or silica (B1680970) gel. This process, known as heterogenization, facilitates catalyst recovery and reuse, which is a key principle of green chemistry.
The development of quinoline-based catalysts is an active area of research, with applications in a wide range of organic transformations. mdpi.comresearchgate.net The unique combination of functional groups in this compound makes it a promising candidate for the development of next-generation catalysts with enhanced performance.
Relevance in Advanced Materials Science
The dual functionality of this compound, possessing a polymerizable allyl group and a functional quinoline core, makes it a valuable building block in materials science for the creation of advanced functional materials.
Precursors for Polymer and Oligomer Synthesis
The allyl group of this compound is susceptible to polymerization through various mechanisms, including free-radical and transition-metal-catalyzed processes. researchgate.net This allows for the synthesis of polymers and oligomers where the quinoline moiety is incorporated into the polymer backbone or as a pendant group. The properties of the resulting polymers, such as their thermal stability, solubility, and optical properties, can be tuned by copolymerizing this compound with other monomers. nih.gov
Allyl monomers are known to polymerize slowly, often yielding low molecular weight polymers or oligomers. However, this can be advantageous for certain applications where well-defined oligomeric structures are desired.
Components in Functional Material Design
Polymers and materials incorporating the this compound unit are expected to exhibit interesting functional properties derived from the quinoline core. Quinoline derivatives are known for their fluorescence and are used in the development of organic light-emitting diodes (OLEDs). oled-intermediates.comresearchgate.netrsc.org Polymers containing the this compound moiety could therefore find applications as emissive or charge-transporting materials in electronic devices.
The ability of the quinoline nitrogen to coordinate with metal ions can be exploited to create materials for sensing or separation applications. Furthermore, the inherent biological activity of many quinoline compounds suggests that polymers derived from this compound could be designed for biomedical applications, such as in drug delivery or as antimicrobial coatings. nih.gov
Table 2: Potential Functional Materials Derived from this compound
| Material Type | Potential Application | Key Feature from this compound |
| Fluorescent Polymers | Organic Light-Emitting Diodes (OLEDs) | Quinoline core |
| Metal-Coordinating Polymers | Sensors, Separation Membranes | Quinoline nitrogen and hydroxyl group |
| Bioactive Polymers | Antimicrobial surfaces, Drug delivery | Quinoline scaffold |
| Cross-linked Resins | Thermosets, Coatings | Allyl group for cross-linking |
Strategic Roles in Chemical Biology Research Methodologies
The quinoline scaffold is a prominent feature in many biologically active molecules and approved drugs. researchgate.net This inherent bioactivity, combined with its photophysical properties, makes this compound a valuable tool in chemical biology for the development of molecular probes and for targeted therapeutic strategies.
Quinoline derivatives are widely utilized as fluorescent probes for bio-imaging applications due to their favorable photophysical properties. researchgate.netcrimsonpublishers.com The fluorescence of the quinoline ring system can be sensitive to the local environment, allowing for the design of probes that can report on specific biological events or the presence of certain analytes. The allyl group on this compound provides a reactive handle to conjugate the quinoline fluorophore to biomolecules or targeting moieties. For instance, it could be attached to a peptide or antibody to direct it to a specific cellular location. nih.gov
As Scaffolds for Bioorthogonal Chemistry and Probe Development
The unique structure of this compound, combining a quinoline core with a strategically placed allyl group, makes it a promising scaffold for applications in bioorthogonal chemistry and the development of chemical probes. acs.orgnih.gov Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The allyl group of this compound serves as a versatile chemical handle for such reactions.
The terminal alkene of the allyl group is amenable to a variety of bioorthogonal transformations. For instance, it can participate in the thiol-ene reaction, where a thiol adds across the double bond in the presence of a radical initiator or light. This reaction is known for its high efficiency and specificity in biological environments. Furthermore, the allyl group can be utilized in transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitution, which allows for the attachment of various functionalities. libretexts.orgorganic-chemistry.org These reactions can be used to conjugate this compound to biomolecules of interest, such as proteins or nucleic acids, that have been appropriately functionalized with a reaction partner.
The quinoline core of the molecule often imparts useful photophysical properties, such as fluorescence, which is a desirable characteristic for a chemical probe. nanobioletters.com By attaching a targeting moiety to the this compound scaffold via the allyl group, researchers can create probes that selectively bind to a specific biological target. The inherent fluorescence of the quinoline can then be used to visualize and track the target within a cellular context. The development of such probes is crucial for understanding complex biological processes. nih.gov
Below is a table summarizing potential bioorthogonal reactions involving the allyl group of this compound and their applications in probe development.
| Bioorthogonal Reaction | Reaction Partner on Biomolecule | Resulting Linkage | Application in Probe Development |
| Thiol-ene Reaction | Cysteine residue (thiol) | Thioether | Site-specific labeling of proteins for imaging. |
| Tetrazine Ligation | Tetrazine derivative | Dihydropyridazine | Rapid and specific conjugation for in vivo imaging. |
| Photo-click Chemistry | Thiol-containing molecule | Thioether | Spatiotemporal control of probe activation. |
| Palladium-catalyzed Allylic Substitution | Nucleophile (e.g., amine, thiol) | C-N or C-S bond | Stable conjugation for tracking biomolecules. |
Molecular Scaffolds for Interaction Studies
The rigid, planar structure of the quinoline ring system in this compound makes it an excellent scaffold for studying molecular interactions. mdpi.comnih.gov The defined geometry of the quinoline core allows for the predictable positioning of substituents, which can then interact with biological macromolecules such as proteins and enzymes in a specific manner. The nature and position of functional groups on the quinoline scaffold are critical in determining its binding affinity and selectivity for a particular biological target. mdpi.com
The 6-hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the binding pockets of proteins. mdpi.com The aromatic quinoline ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com The 5-allyl group, while primarily a handle for covalent modification, can also contribute to hydrophobic interactions within a binding site.
By systematically modifying the substituents on the this compound scaffold, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular interactions that govern the binding of a ligand to its target. For example, derivatives of this compound could be synthesized where the allyl group is replaced with other functionalities of varying size and electronic properties to probe the steric and electronic requirements of a binding pocket. nih.gov Such studies are fundamental to the rational design of potent and selective inhibitors or modulators of protein function. nih.govnih.gov
The following table outlines the potential molecular interactions of the this compound scaffold with a hypothetical protein target.
| Functional Group on Scaffold | Potential Interacting Amino Acid Residue | Type of Interaction | Significance for Binding |
| Quinoline Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond Acceptor | Anchors the ligand in the binding site. |
| 6-Hydroxyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Donor/Acceptor | Provides specificity and enhances affinity. |
| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Contributes to binding energy and orientation. |
| 5-Allyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction | Fills hydrophobic pockets and increases affinity. |
Perspectives and Emerging Research Avenues for 5 Allyl Quinolin 6 Ol
Development of Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions and generate significant waste. researchgate.net Modern research is focused on developing greener, more sustainable protocols. For 5-Allyl-quinolin-6-ol, the most direct synthetic pathway is the aromatic Claisen rearrangement of a precursor, 6-allyloxyquinoline. masterorganicchemistry.comnrochemistry.com This reaction is a thermally induced, intramolecular scispace.comscispace.com-sigmatropic rearrangement that is inherently atom-economical. wikipedia.orgorganic-chemistry.org
Recent advancements aim to reduce the high temperatures typically required for this transformation. Lewis acid catalysis, for example, has been shown to accelerate Claisen rearrangements, allowing them to proceed under milder conditions. princeton.edu Furthermore, the choice of solvent has a substantial impact on the reaction's environmental footprint. Studies on related aromatic Claisen rearrangements have shown that polar solvents can accelerate the reaction, with "on water" conditions—where insoluble reactants react at the oil/water interface—providing significant rate enhancements due to the stabilization of the polar transition state by interfacial water molecules. nih.gov
Another approach involves one-pot syntheses that combine multiple steps to reduce waste from intermediate purification. For instance, a related compound, 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, was synthesized in a one-pot reaction from nitro-eugenol and acetaldehyde (B116499) using various reducing agents. asianpubs.org Adapting such multi-component strategies could provide efficient and more sustainable routes to this compound and its derivatives.
| Synthetic Protocol | Key Features | Sustainability Advantages | Potential Challenges |
|---|---|---|---|
| Thermal Claisen Rearrangement | Heating 6-allyloxyquinoline in a high-boiling solvent. | High atom economy (100% theoretical). | High energy consumption; use of potentially hazardous solvents. |
| Lewis Acid-Catalyzed Claisen Rearrangement | Use of catalysts like Yb(OTf)₃ or AlCl₃. princeton.edu | Lower reaction temperatures, reduced energy use, potential for catalyst recycling. | Requires stoichiometric or catalytic amounts of metal salts, which may require removal. |
| "On Water" Claisen Rearrangement | Reaction occurs at the interface of water and the insoluble ether precursor. nih.gov | Eliminates organic solvents, enhances reaction rate, simplifies product isolation. | Substrate scope and general applicability need further investigation. |
| Direct C-H Allylation | Direct introduction of an allyl group onto the C5 position of quinolin-6-ol. | Reduces the number of synthetic steps (no need to pre-form the ether). | Controlling regioselectivity can be difficult; often requires transition metal catalysts. |
Computational Design of Functional this compound Analogues
Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties, bypassing expensive and time-consuming trial-and-error synthesis. nih.gov For this compound, computational methods like Density Functional Theory (DFT) and molecular docking can guide the development of analogues for applications in medicine and materials science. nih.gov
The 8-hydroxyquinoline (B1678124) scaffold is well-known for its biological activities, which are often linked to its metal-chelating ability. mdpi.comnih.gov Computational models can be used to predict how structural modifications to this compound would affect its chelating properties, lipophilicity, and potential interactions with biological targets like enzymes or receptors. For example, adding electron-donating or withdrawing groups to the quinoline ring could modulate the compound's redox potential and its ability to inhibit metalloenzymes.
In materials science, the photophysical properties of quinoline derivatives are of great interest for devices like organic light-emitting diodes (OLEDs). scispace.comscirp.org DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of novel analogues. This allows for the in-silico screening of candidates with specific emission wavelengths or electron-transport properties before their synthesis is attempted. The allyl group also offers a site for further functionalization, and computational studies can help design linkers for grafting onto surfaces or integration into larger molecular systems.
| Hypothetical Analogue | Target Application | Computational Method | Property to Model |
|---|---|---|---|
| 2-Chloro-5-allyl-quinolin-6-ol | Antimicrobial Agent | Molecular Docking | Binding affinity to bacterial enzymes (e.g., DNA gyrase). |
| 5-Allyl-2-(trifluoromethyl)-quinolin-6-ol | OLED Material | DFT / TD-DFT | HOMO/LUMO gap, emission wavelength, charge transport properties. |
| 5-(3-Hydroxypropyl)-quinolin-6-ol | Polymer Monomer | Molecular Dynamics | Simulate polymer chain conformation and material bulk properties. |
| 5-Allyl-quinolin-6-yl boronic acid | Fluorescent Sensor | DFT | Changes in fluorescence spectra upon binding to target analytes (e.g., sugars). |
Multidisciplinary Approaches for Elucidating Complex Reactivity Patterns
Understanding the reactivity of this compound requires a multidisciplinary approach that combines physical organic chemistry, synthetic experimentation, and computational modeling. The molecule possesses several reactive sites: the quinoline ring, the phenolic hydroxyl group, and the terminal allyl group.
The quinoline core can undergo electrophilic aromatic substitution, with the position of attack influenced by the directing effects of the hydroxyl and allyl groups. The hydroxyl group itself can be alkylated or acylated. The allyl group is particularly versatile; it can undergo addition reactions, be isomerized, or participate in metal-catalyzed cross-coupling reactions.
A key reaction to study would be the Claisen rearrangement used in its synthesis. A combination of kinetic studies under various solvent and temperature conditions can provide experimental activation parameters (ΔH‡ and ΔS‡). rsc.org These experimental results can then be compared with transition state energies calculated using quantum mechanics to validate the proposed reaction mechanism and understand the electronic and steric factors that govern its efficiency. nrochemistry.comwikipedia.org Such a combined approach provides a much deeper understanding than either method could alone.
| Technique | Discipline | Information Gained | Example Application |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) Studies | Physical Organic Chemistry | Identifies bond-breaking/forming steps in the rate-determining step. | Determine the concerted nature of the Claisen rearrangement. |
| Cyclic Voltammetry | Electrochemistry | Measures redox potentials of the molecule. | Assess its suitability for redox-active materials or as an antioxidant. |
| Transition State Calculation (DFT) | Computational Chemistry | Determines the energy barrier and geometry of the reaction's highest energy point. | Model the chair-like vs. boat-like transition state of the Claisen rearrangement. organic-chemistry.org |
| Product Isolation & Characterization (NMR, MS) | Synthetic Chemistry | Unambiguously identifies the structure of reaction products and byproducts. | Confirm the regioselectivity of electrophilic bromination on the quinoline ring. |
Design of Next-Generation Functional Materials Utilizing Allylated Quinoline Scaffolds
The unique combination of a metal-chelating hydroxyquinoline unit and a polymerizable allyl group makes this compound an attractive building block for novel functional materials. Hydroxyquinoline derivatives are known for their ability to form stable complexes with a wide range of metal ions, a property exploited in fluorescent sensors and OLEDs. scispace.comsemanticscholar.org
The allyl group provides a chemical handle for polymerization, allowing the quinoline scaffold to be incorporated into a polymer backbone. This could lead to the creation of:
Fluorescent Polymer Sensors: Polymers containing the this compound moiety could act as sensitive and selective sensors for metal ions. Upon chelation of a target ion (e.g., Zn²⁺ or Al³⁺), the polymer's fluorescence could be significantly enhanced or shifted, providing a clear optical signal.
Redox-Active and Conductive Polymers: The quinoline ring is redox-active. By polymerizing this compound, it may be possible to create materials with interesting electronic properties for use in batteries, capacitors, or electrochromic devices. Doping these polymers could further enhance their conductivity. researchgate.net
Hybrid Organic-Inorganic Materials: The chelating site can be used to coordinate with metal centers to form metal-organic frameworks (MOFs) or hybrid nanoparticles. The allyl groups could then be used for post-synthetic modification or to cross-link the material, enhancing its stability and processability.
| Material Type | Role of Quinoline Moiety | Role of Allyl Group | Potential Application |
|---|---|---|---|
| Polymer-Based Metal Ion Sensor | Fluorescent signaling and metal chelation. | Enables polymerization to form the sensor backbone. | Environmental water quality monitoring. |
| Cross-Linked OLED Emitter Layer | Acts as a light-emitting chromophore upon metal complexation (e.g., with Al³⁺). | Provides a site for thermal or UV cross-linking to improve film stability. | Durable displays and lighting. |
| Functionalized Metal-Organic Framework (MOF) | Serves as an organic linker by chelating metal nodes. | Provides a reactive handle for post-synthetic modification of the MOF pores. | Heterogeneous catalysis, gas storage. |
| Anticorrosion Polymer Coating | Forms a protective complex with metal surfaces (e.g., steel, aluminum). | Allows formation of a durable, cross-linked polymer film. | Protective coatings for aerospace and marine applications. |
Integration of Advanced Analytical Techniques for In-Situ Reaction Monitoring
To develop robust and scalable syntheses, it is crucial to understand reaction kinetics, identify transient intermediates, and pinpoint optimal process parameters. In-situ (or real-time) reaction monitoring provides this information without the need for offline sampling, which can be time-consuming and may not accurately represent the reaction state. spectroscopyonline.com
Several spectroscopic techniques are well-suited for monitoring the synthesis of this compound. For example, in the Claisen rearrangement of 6-allyloxyquinoline, the progress can be followed in real-time:
In-Situ FT-IR Spectroscopy: A probe inserted directly into the reactor can monitor the disappearance of the characteristic C-O-C stretch of the starting ether and the simultaneous appearance of the broad O-H stretch of the phenolic product.
In-Situ NMR Spectroscopy: This powerful technique can provide detailed structural information on all species in the reaction mixture, allowing for the quantification of reactants, products, and any intermediates or byproducts as the reaction proceeds.
Raman Spectroscopy: Complementary to FT-IR, Raman is particularly sensitive to C=C bonds and can be used to track changes in the aromatic ring and allyl group during the reaction.
By integrating these advanced analytical tools, chemists can rapidly optimize reaction conditions (temperature, pressure, catalyst loading), ensure reaction completion, and develop safer, more efficient, and reproducible manufacturing processes.
| Technique | Parameter Monitored (for Claisen Rearrangement) | Information Provided | Advantage |
|---|---|---|---|
| FT-IR Spectroscopy | Disappearance of ether C-O-C peak; Appearance of phenol (B47542) O-H peak. | Reaction kinetics, endpoint determination. | Widely available, robust, provides clear functional group information. |
| NMR Spectroscopy | Changes in aromatic and aliphatic proton/carbon signals. | Quantitative concentration of all species, structural elucidation of intermediates. | Provides the most detailed structural and quantitative data. |
| UV-Vis Spectroscopy | Shift in absorbance maximum due to change in conjugation. | Reaction progress, detection of conjugated intermediates. | Highly sensitive, useful for dilute solutions and chromophoric systems. |
| Raman Spectroscopy | Changes in C=C stretching frequencies of the allyl group and aromatic ring. | Complementary kinetic data, particularly useful in aqueous media. | Water is a weak Raman scatterer, making it ideal for "on water" reactions. |
Q & A
Basic: What established synthetic routes exist for 5-Allyl-quinolin-6-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves allylation of quinolin-6-ol precursors under nucleophilic or electrophilic conditions. Key steps include:
- Allylation: Use allyl halides (e.g., allyl bromide) with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 8–12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.
- Optimization: Vary reaction time, temperature, and stoichiometry (1:1.2 molar ratio of quinolin-6-ol to allyl halide) to maximize yield (typically 60–75%) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms allyl group integration (δ 5.1–5.8 ppm for vinyl protons, δ 3.8–4.2 ppm for allylic CH₂) and quinoline backbone signals .
- LC-MS: Electrospray ionization (ESI+) detects [M+H]+ with accurate mass (<5 ppm error) to verify molecular formula .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement (e.g., space group P2₁/c, R-factor <5%) .
Basic: What in vitro biological assays are suitable for initial evaluation of this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure .
- Enzyme Inhibition: Fluorescence-based assays (e.g., topoisomerase II inhibition) using purified enzymes and substrate-specific probes .
Advanced: How can structural modifications at the allyl or hydroxyl positions enhance target-specific bioactivity?
Methodological Answer:
- Allyl Substituent Optimization: Replace allyl with propargyl or cyclopropyl groups to modulate lipophilicity and steric effects. Monitor changes via logP measurements and docking studies .
- Hydroxyl Group Derivatization: Acetylation or methylation of the 6-OH group alters hydrogen-bonding capacity. Assess solubility (shake-flask method) and membrane permeability (PAMPA assay) .
- SAR Analysis: Compare bioactivity of analogs (e.g., 5-propyl or 5-benzyl derivatives) to identify critical pharmacophores .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Contradiction Analysis: Replicate experiments under identical conditions (cell line passage number, serum concentration, pH) to isolate variables .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to pooled data from multiple studies to identify outliers .
- Mechanistic Validation: Use knock-out models (e.g., CRISPR/Cas9) to confirm target engagement if activity varies between assays .
Advanced: What computational approaches predict the reactivity and stability of this compound in biological systems?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electron density (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers (CHARMM36 force field) to estimate passive diffusion rates .
- ADMET Prediction: Use QikProp or SwissADME to forecast metabolic stability (CYP450 interactions) and toxicity (Ames test parameters) .
Advanced: What strategies improve regioselectivity in allylation reactions during synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block the 6-OH group with TBSCl before allylation, then deprotect with TBAF .
- Catalytic Control: Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for directed C-H allylation at position 5, avoiding competing reactions at positions 7 or 8 .
- Solvent Effects: Employ DMF to stabilize transition states via hydrogen bonding, favoring allylation at the electron-deficient quinoline ring .
Advanced: How can researchers validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) by titrating this compound into enzyme solutions .
- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip to quantify association/dissociation kinetics in real-time .
- Competitive Assays: Co-incubate with known inhibitors (e.g., etoposide for topoisomerase II) to confirm competitive/non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
